Cas no 14468-40-7 (2-(Trifluoromethyl)benzothiazole)
2-(Trifluoromethyl)benzothiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-(Trifluoromethyl)benzo[d]thiazole
- 2-(trifluoromethyl)-1,3-benzothiazole
- 2-(TRIFLUOROMETHYL)BENZOTHIAZOLE
- 2-Trifluormethyl-benzothiazol
- 2-Trifluormethyl-benzthiazol
- 2-trifluoromethylbenzothiazole
- 2-trifluoromethylbenzthiazole
- benzothiazole,2-(trifluoromethyl)
- 2-CHLORO-3-(CHLOROSULFONYL)PYRIDINE
- Benzothiazole, 2-(trifluoromethyl)- (8CI,9CI)
- InChI=1/C8H4F3NS/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4
- FT-0693079
- 14468-40-7
- DTXSID00346036
- MFCD00065209
- benzothiazole, 2-(trifluoromethyl)-
- CS-0334074
- 2-(Trifluoromethyl)-1,3-benzothiazole #
- A908200
- AKOS005137628
- SCHEMBL1666355
- 2-(Trifluoromethyl)benzothiazole
-
- MDL: MFCD00065209
- Inchi: 1S/C8H4F3NS/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H
- InChI Key: TWIPCCMPIAFOKZ-UHFFFAOYSA-N
- SMILES: S1C(C(F)(F)F)=NC2C=CC=CC1=2
Computed Properties
- Exact Mass: 203.00200
- Monoisotopic Mass: 203.00165479g/mol
- Isotope Atom Count: nothing
- Hydrogen Bond Donor Count: nothing
- Hydrogen Bond Acceptor Count: nothing
- Heavy Atom Count: nothing
- Rotatable Bond Count: nothing
- Complexity: nothing
- Covalently-Bonded Unit Count: nothing
- Defined Atom Stereocenter Count: nothing
- Undefined Atom Stereocenter Count : nothing
- Defined Bond Stereocenter Count: nothing
- Undefined Bond Stereocenter Count: nothing
- Topological Polar Surface Area: 41.1Ų
- Surface Charge: nothing
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Density: 1.453
- Boiling Point: 185 ºC
- Flash Point: 65 ºC
- Refractive Index: 1.569
- PSA: 41.13000
- LogP: 3.31510
2-(Trifluoromethyl)benzothiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Trifluoromethyl)benzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM161419-5g |
2-(trifluoromethyl)benzo[d]thiazole |
14468-40-7 | 95% | 5g |
$454 | 2021-06-17 | |
| Apollo Scientific | PC450127-1g |
2-(Trifluoromethyl)-1,3-benzothiazole |
14468-40-7 | 1g |
£95.00 | 2023-09-02 | ||
| Apollo Scientific | PC450127-5g |
2-(Trifluoromethyl)-1,3-benzothiazole |
14468-40-7 | 5g |
£285.00 | 2023-09-02 | ||
| Chemenu | CM161419-1g |
2-(trifluoromethyl)benzo[d]thiazole |
14468-40-7 | 95% | 1g |
$*** | 2023-03-31 | |
| abcr | AB359910-1 g |
2-(Trifluoromethyl)-1,3-benzothiazole, 97%; . |
14468-40-7 | 97% | 1 g |
€237.50 | 2023-07-19 | |
| abcr | AB359910-5 g |
2-(Trifluoromethyl)-1,3-benzothiazole, 97%; . |
14468-40-7 | 97% | 5 g |
€679.50 | 2023-07-19 | |
| eNovation Chemicals LLC | Y0998694-10g |
2-(Trifluoromethyl)benzothiazole |
14468-40-7 | 95% | 10g |
$800 | 2024-08-02 | |
| TRC | T895798-50mg |
2-(Trifluoromethyl)benzothiazole |
14468-40-7 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T895798-100mg |
2-(Trifluoromethyl)benzothiazole |
14468-40-7 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T895798-500mg |
2-(Trifluoromethyl)benzothiazole |
14468-40-7 | 500mg |
$ 115.00 | 2022-06-02 |
2-(Trifluoromethyl)benzothiazole Suppliers
2-(Trifluoromethyl)benzothiazole Related Literature
-
Bo Lin,Yunfei Yao,Minze Wu,Lu Qin,Shouxiong Chen,Yi You,Zhiqiang Weng Org. Biomol. Chem. 2023 21 4788
Additional information on 2-(Trifluoromethyl)benzothiazole
Professional Introduction to 2-(Trifluoromethyl)benzothiazole (CAS No. 14468-40-7)
2-(Trifluoromethyl)benzothiazole, with the chemical formula C9H5FN2O, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural properties and potential biological activities. This compound belongs to the benzothiazole class, which is well-documented for its role in medicinal chemistry, particularly in the development of drugs targeting various diseases. The presence of a trifluoromethyl group in its molecular structure enhances its pharmacological profile, making it a valuable scaffold for further derivatization and investigation.
The chemical structure of 2-(Trifluoromethyl)benzothiazole consists of a benzene ring fused with a thiazole ring, with a trifluoromethyl substituent attached to the benzene ring at the 2-position. This specific arrangement imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The trifluoromethyl group, in particular, is known for its ability to modulate lipophilicity, metabolic stability, and binding affinity, making it a common feature in drug candidates.
In recent years, 2-(Trifluoromethyl)benzothiazole has been extensively studied for its potential applications in pharmaceuticals. One of the most promising areas of research involves its use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The benzothiazole core is a well-established motif in medicinal chemistry, with numerous examples of derivatives that have shown efficacy against bacterial infections, inflammatory diseases, and even certain types of cancer. The introduction of a trifluoromethyl group into this framework has further expanded its therapeutic potential.
A notable application of 2-(Trifluoromethyl)benzothiazole is in the development of antimicrobial agents. The trifluoromethyl group enhances the molecule's ability to interfere with bacterial cell wall synthesis and other critical metabolic pathways. Recent studies have demonstrated that compounds incorporating this moiety exhibit improved activity against multidrug-resistant strains of bacteria. This has opened up new avenues for the discovery of novel antibiotics that can address the growing problem of antibiotic resistance.
In addition to its antimicrobial properties, 2-(Trifluoromethyl)benzothiazole has shown promise in the treatment of inflammatory diseases. Research indicates that derivatives of this compound can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. These enzymes are involved in the production of pro-inflammatory cytokines and are often targeted by nonsteroidal anti-inflammatory drugs (NSAIDs). The structural features of 2-(Trifluoromethyl)benzothiazole, particularly the presence of the trifluoromethyl group, contribute to its ability to bind effectively to these targets.
The agrochemical industry has also recognized the potential of 2-(Trifluoromethyl)benzothiazole. Its derivatives have been investigated as components in pesticides and herbicides due to their ability to disrupt essential biological processes in pests while maintaining low toxicity to non-target organisms. The trifluoromethyl group plays a crucial role in this context by enhancing the compound's bioavailability and persistence in biological systems.
The synthesis of 2-(Trifluoromethyl)benzothiazole typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as halogenation and triflation. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to produce larger quantities for research and commercial applications.
The pharmacokinetic properties of 2-(Trifluoromethyl)benzothiazole are another area of active investigation. Studies have shown that this compound exhibits good oral bioavailability and moderate metabolic stability, which are critical factors for drug development. The trifluoromethyl group influences these properties by affecting both lipophilicity and metabolic clearance rates. Understanding these interactions is essential for optimizing drug formulations and predicting clinical efficacy.
In conclusion, 2-(Trifluoromethyl)benzothiazole(CAS No. 14468-40-7) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features, particularly the presence of a trifluoromethyl group, contribute to its versatility as a scaffold for drug discovery. Ongoing research continues to uncover new therapeutic uses for this compound, reinforcing its importance in modern medicinal chemistry.
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